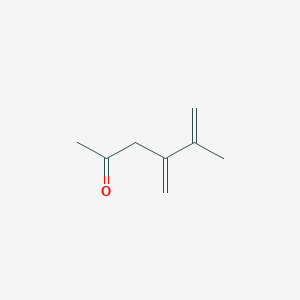
5-Methyl-4-methylidenehex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-methylidenehex-5-en-2-one is a chemical compound that is commonly referred to as Meldrum's acid. It is a versatile organic compound that has been used in a wide range of scientific research applications. Meldrum's acid is a white crystalline powder that is soluble in water and organic solvents. It is a useful reagent in organic synthesis and has been used to synthesize a variety of compounds.
Mechanism Of Action
The mechanism of action of Meldrum's acid is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can form a variety of intermediates that can then participate in further reactions. Meldrum's acid has also been shown to form complexes with metal ions, which can then be used in catalytic reactions.
Biochemical And Physiological Effects
Meldrum's acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments. It has been used in the synthesis of biologically active compounds, which suggests that it may have potential therapeutic applications.
Advantages And Limitations For Lab Experiments
Meldrum's acid is a useful reagent in organic synthesis and has been used to synthesize a variety of compounds. It is a versatile compound that can be used in a wide range of reactions. However, it is not suitable for all reactions and has limitations in certain types of reactions. Additionally, Meldrum's acid is relatively expensive and may not be practical for large-scale synthesis.
Future Directions
There are several areas of future research that could be explored with Meldrum's acid. One area of interest is the synthesis of complex organic molecules using Meldrum's acid as a building block. Another area of interest is the development of new reactions using Meldrum's acid as a reagent. Additionally, the potential therapeutic applications of Meldrum's acid could be explored further. Overall, Meldrum's acid is a versatile compound that has potential for a wide range of scientific research applications.
Synthesis Methods
Meldrum's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a strong acid catalyst. The reaction produces a cyclic intermediate that is then hydrolyzed to yield Meldrum's acid. The synthesis of Meldrum's acid is a straightforward process that is commonly used in organic chemistry laboratories.
Scientific Research Applications
Meldrum's acid has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis to synthesize a variety of compounds. It has also been used in the synthesis of biologically active compounds, such as antitumor agents and antibiotics. Meldrum's acid has also been used as a building block in the synthesis of complex organic molecules.
properties
CAS RN |
117970-84-0 |
|---|---|
Product Name |
5-Methyl-4-methylidenehex-5-en-2-one |
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
5-methyl-4-methylidenehex-5-en-2-one |
InChI |
InChI=1S/C8H12O/c1-6(2)7(3)5-8(4)9/h1,3,5H2,2,4H3 |
InChI Key |
NLPDRDBESAJILX-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=C)CC(=O)C |
Canonical SMILES |
CC(=C)C(=C)CC(=O)C |
synonyms |
5-Hexen-2-one, 5-methyl-4-methylene- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



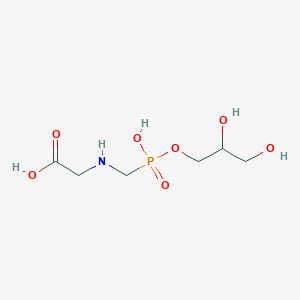
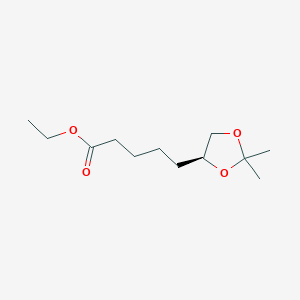
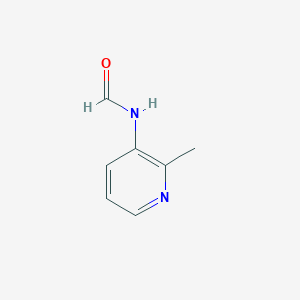
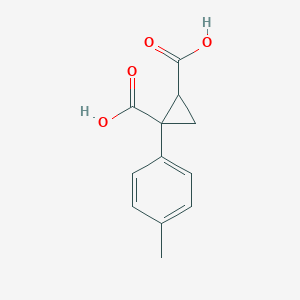

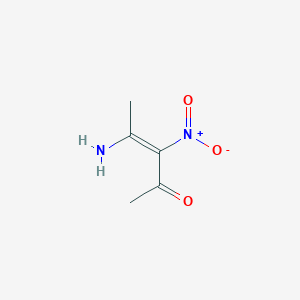
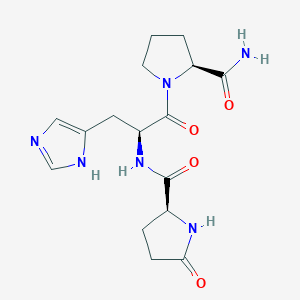
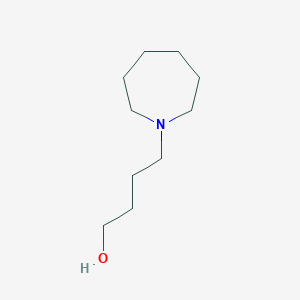
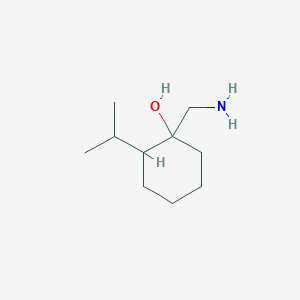
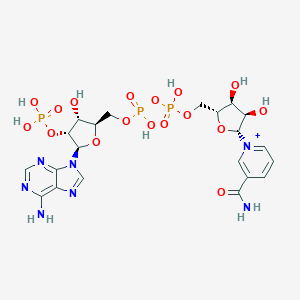
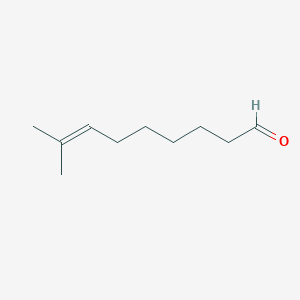
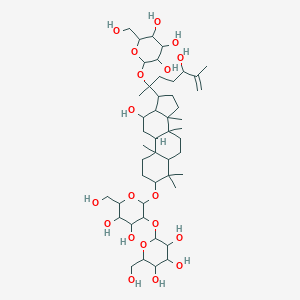
![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)
![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)